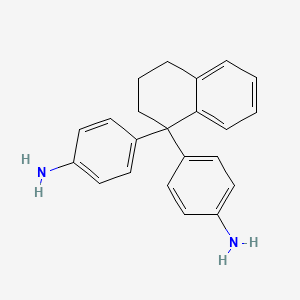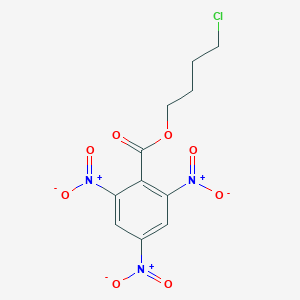![molecular formula C3H9N2O3PS B14293954 [2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid CAS No. 114119-65-2](/img/structure/B14293954.png)
[2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid is an organophosphorus compound with a unique structure that combines a phosphonic acid group with a carbamimidoylsulfanyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid typically involves the reaction of a phosphonic acid derivative with a carbamimidoylsulfanyl precursor. One common method is the reaction of 2-chloroethylphosphonic acid with thiourea under basic conditions to form the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the carbamimidoylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the carbamimidoylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamimidoylsulfanyl group can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and dithiothreitol can be used.
Substitution: Nucleophiles such as alcohols, amines, and thiols can react with the phosphonic acid group under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Esters, amides, and other substituted phosphonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays and structural biology studies.
Medicine
In medicine, this compound has potential applications as a drug candidate or a drug delivery agent. Its phosphonic acid group can enhance the bioavailability and stability of pharmaceutical compounds.
Industry
In industry, this compound can be used as a corrosion inhibitor, a flame retardant, or a chelating agent. Its ability to bind metal ions makes it useful in various industrial processes, including water treatment and metal extraction.
Wirkmechanismus
The mechanism of action of [2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid involves its interaction with molecular targets such as enzymes, proteins, and metal ions. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, while the carbamimidoylsulfanyl group can participate in redox reactions and covalent bonding. These interactions can modulate the activity of enzymes, alter protein conformations, and affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid
- [2-(Carbamimidoylsulfanyl)ethyl]phosphinic acid
- [2-(Carbamimidoylsulfanyl)ethyl]phosphonate esters
Uniqueness
Compared to similar compounds, this compound is unique due to its combination of a phosphonic acid group with a carbamimidoylsulfanyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
114119-65-2 |
|---|---|
Molekularformel |
C3H9N2O3PS |
Molekulargewicht |
184.16 g/mol |
IUPAC-Name |
2-carbamimidoylsulfanylethylphosphonic acid |
InChI |
InChI=1S/C3H9N2O3PS/c4-3(5)10-2-1-9(6,7)8/h1-2H2,(H3,4,5)(H2,6,7,8) |
InChI-Schlüssel |
ZWRMEEDOCLBUEU-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSC(=N)N)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione](/img/structure/B14293879.png)
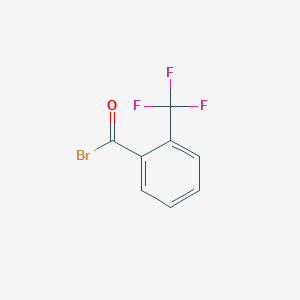

![5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine](/img/structure/B14293897.png)
![Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium](/img/structure/B14293915.png)
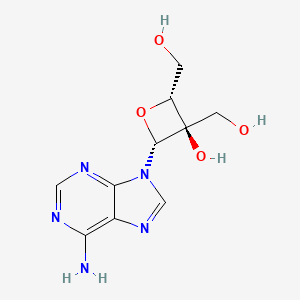
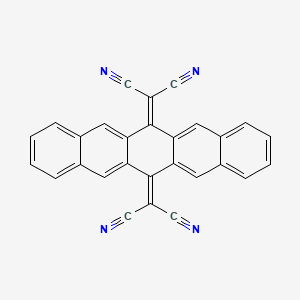
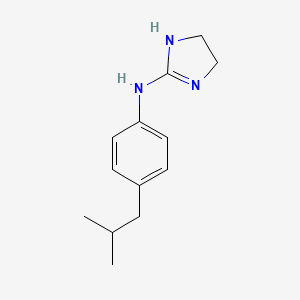
![4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14293930.png)
![[1-(Methanesulfonyl)penta-1,2-dien-3-yl]benzene](/img/structure/B14293938.png)

